molecular formula C14H13NO4 B13867942 Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13867942
M. Wt: 259.26 g/mol
InChI Key: DQUHSMOZNGMOFG-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a dihydropyridine core substituted with a 4-methoxyphenyl group at the N1 position and a methyl ester at the C3 position. Its synthesis typically involves alkylation or condensation reactions, as evidenced by protocols for analogous compounds . The 4-methoxyphenyl group enhances electron density, influencing reactivity and interactions in biological systems .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15-9-10(14(17)19-2)3-8-13(15)16/h3-9H,1-2H3

InChI Key

DQUHSMOZNGMOFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-component condensation reactions combining:

  • An aromatic aldehyde (4-methoxybenzaldehyde as the 4-methoxyphenyl source),
  • A 1,3-dicarbonyl compound (such as methyl acetoacetate or malononitrile derivatives),
  • Ammonium acetate or other nitrogen sources to form the dihydropyridine ring.

This strategy is often followed by oxidation or functional group transformations to install the 6-oxo group and methyl ester functionalities.

Microwave-Assisted One-Pot Synthesis

One of the most efficient and reported methods involves microwave-assisted synthesis (MWAS), which accelerates the formation of the dihydropyridine ring under controlled temperature and pressure conditions.

  • Procedure : Equimolar amounts of 4-methoxybenzaldehyde, methyl acetoacetate, and ammonium acetate are mixed in a suitable solvent (often ethanol or ethanol-water mixtures). The mixture is irradiated in a microwave reactor at approximately 100 °C for 10 minutes.
  • Outcome : This method yields the 4-aryl substituted alkyl 1,6-dihydropyridine-3-carboxylates in high yields (83–95%) with good purity, avoiding long reaction times typical of conventional heating.

The microwave method offers advantages such as:

  • Short reaction times,
  • High yields,
  • Minimal side reactions,
  • Environmentally friendly conditions due to reduced solvent use.

Conventional Thermal Synthesis

Prior to the adoption of microwave techniques, the synthesis was carried out by conventional reflux heating:

  • The starting aldehyde, methyl acetoacetate, and ammonium acetate are refluxed in ethanol or toluene for several hours (typically 4–16 hours).
  • The resulting crude product is purified by recrystallization or column chromatography.
  • This method generally results in moderate to good yields but requires longer reaction times and more energy consumption.

Catalytic and One-Pot Multi-Component Reactions

Recent advances have introduced catalytic systems and one-pot protocols that combine condensation and oxidation steps:

  • Use of heterogeneous catalysts such as polyoxometalate-based materials (e.g., PW-MIM-MCF) in ethanol-water mixtures at elevated temperatures (~120 °C) facilitates the formation of 3-cyano-3,4-dihydro-2-pyridones, structurally related to dihydropyridines.
  • These catalysts promote efficient ring closure and functional group transformations under mild conditions with easy product isolation.
  • One-pot synthesis combining aldehyde, 1,3-dicarbonyl compound, malononitrile, and catalyst leads to high yields and purity, monitored by TLC and followed by recrystallization.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves stepwise synthesis through intermediate compounds:

  • Initial formation of methyl 4-methoxyacetoacetate derivatives by reaction with dimethylformamide dimethyl acetal (DMFDMA) and aminoacetaldehyde dimethyl acetal.
  • Subsequent reaction with dimethyl oxalate and lithium hydride under controlled temperature to form the dihydropyridine core with the 6-oxo and methyl ester groups.
  • Final acid quenching and extraction yield the target compound as a solid after filtration and drying.

This method is more complex but allows fine control over substitution patterns and stereochemistry.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

For introducing the 4-methoxyphenyl group at the 1-position, palladium-catalyzed cross-coupling reactions have been employed:

  • Starting from methyl 6-bromonicotinate, Pd(0) catalysts such as Pd(PPh3)4 or Pd(OAc)2 with ligands like dppf facilitate Suzuki or Negishi coupling with 4-methoxyphenyl boronic acid or organozinc reagents.
  • These reactions are performed under inert atmosphere at 80 °C for 16 hours in solvents like dioxane or toluene.
  • The coupled product is purified by silica gel filtration and concentration under vacuum, yielding this compound with good yields.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield (%) Notes
Microwave-Assisted Condensation 4-Methoxybenzaldehyde, methyl acetoacetate, ammonium acetate; microwave at 100 °C 10 min 83–95 Fast, high yield, environmentally friendly
Conventional Reflux Heating Same as above; reflux in ethanol/toluene 4–16 hours Moderate Longer time, higher energy consumption
Catalytic One-Pot Synthesis Aldehyde, 1,3-dicarbonyl, malononitrile, PW-MIM-MCF catalyst; EtOH:H2O (1:1) ~120 °C, several hours High Efficient, mild conditions
Stepwise Intermediate Synthesis DMFDMA, aminoacetaldehyde dimethyl acetal, dimethyl oxalate, LiH 14 h + workup Good Complex, good control over substitution
Pd-Catalyzed Cross-Coupling Methyl 6-bromonicotinate, Pd catalyst, 4-methoxyphenyl boronic acid 16 h at 80 °C Good For installation of 4-methoxyphenyl group

Analytical Characterization and Research Findings

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the structure with characteristic chemical shifts for the methoxy group (~3.7 ppm), dihydropyridine protons, and ester methyl group (~3.8 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm purity and identity.
  • Melting Points and Physical Constants : Determined to assess purity and reproducibility of synthesis.
  • Computational Studies : Ab initio calculations at MP2/6-31G** level have been used to optimize geometry and analyze electronic structure, supporting experimental findings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituents on the pyridine ring, ester/acid functional groups, and additional heteroatoms. These variations significantly impact solubility, stability, and bioactivity.

Compound Substituent (N1) C3 Functional Group Key Features
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (Target) 4-Methoxyphenyl Methyl ester Electron-rich aryl group; moderate lipophilicity
Methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate Benzyloxy Methyl ester Bulkier substituent; lower yield (38.6%) due to steric hindrance
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Fluorophenyl Methyl ester Electron-withdrawing fluorine; increased metabolic stability
1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (4-Methoxyphenyl)methyl Carboxylic acid Higher polarity; potential for salt formation
Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 2,4-Dichlorobenzyl Methyl ester Enhanced lipophilicity; possible toxicity concerns
Ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Methoxyphenyl (with amino/cyano groups) Ethyl ester Multifunctional; antimicrobial activity due to diaminopyridone core

Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.26 g/mol
  • Functional Groups : Methoxy group at the 4-position of the phenyl ring, a carbonyl group at the 6-position, and a carboxylate ester at the 3-position.

These structural attributes suggest that the compound may exhibit diverse biological activities due to the influence of the methoxy group on its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar dihydropyridine derivatives. For example, compounds with structural similarities have shown significant inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)MBC (μg/mL)Pathogen Targeted
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli
Methyl 1-(4-methoxyphenyl)-6-oxo...TBDTBDTBD

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound have yet to be documented in literature, but ongoing research aims to elucidate these parameters.

Anticancer Activity

Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism often involves the activation of caspase pathways leading to programmed cell death.

Case Study: Anticancer Effects

In a study focusing on related compounds, it was found that:

  • Compound X induced apoptosis in MCF-7 cells with an IC50 value of 15 μM.
  • The mechanism was linked to mitochondrial dysfunction and activation of caspases 3 and 9.

While specific data for this compound is not yet available, its structural similarity to active compounds suggests potential efficacy against cancer cells.

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, dihydropyridine derivatives are known for various other activities:

  • Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Cardiovascular : Dihydropyridines are often studied for their calcium channel blocking effects, contributing to their use in treating hypertension.

Q & A

Q. What are the standard synthetic routes for Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions, such as modified Hantzsch protocols. Key steps include:

  • Starting materials : Substituted pyridine derivatives or arylacetic acid precursors.
  • Reagents : Lithium hydroxide monohydrate in tetrahydrofuran (THF)/water mixtures at 0°C for ring closure .
  • Optimization : Temperature control (e.g., 0°C to prevent side reactions), solvent polarity adjustments, and stoichiometric ratios of aldehydes and β-keto esters. For example, benzyl bromide in DMF with K₂CO₃ achieves selective O-alkylation .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms (e.g., lactam vs. lactim).
  • X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., interactions between the carbonyl group and water molecules in coordination complexes) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the primary pharmacological targets explored for this compound?

Structural analogs of dihydropyridines are studied for:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., metallo-β-lactamases) via chelation of metal ions .
  • Anticancer potential : Interaction with DNA topoisomerases or kinase signaling pathways .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguities in dihydropyridine derivatives?

X-ray diffraction reveals bond lengths (e.g., C=O vs. C–OH) to distinguish lactam (keto) and lactim (enol) tautomers. For example, C–O bond lengths >1.25 Å indicate lactam dominance, critical for predicting reactivity and biological interactions . Computational tools like SHELX and WinGX refine hydrogen-bonding motifs, which influence tautomeric stability .

Q. What strategies address contradictions in biological activity data across substituted analogs?

  • Substituent effects : Electron-withdrawing groups (e.g., 4-methoxyphenyl) enhance stability and bioavailability compared to electron-donating groups.
  • Experimental validation : Compare IC₅₀ values in enzyme assays (e.g., hypoglycemic activity of 6-alkyl vs. 6-aryl derivatives) .
  • Statistical modeling : Multivariate analysis to isolate variables (e.g., logP, steric bulk) impacting efficacy .

Q. How can coordination chemistry expand the applications of this compound?

The carboxylate group acts as a ligand for metal ions (e.g., Ni²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic properties. For example, [Ni(H₂O)₆]²⁺ complexes with dihydropyridine carboxylates exhibit unique hydrogen-bonding networks that stabilize crystal lattices .

Q. What methodologies improve yield in multi-step syntheses of functionalized dihydropyridines?

  • Flow chemistry : Continuous reactors minimize intermediate degradation and enhance reproducibility .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine functionalities prevents undesired side reactions during cyclization .

Methodological Considerations

Q. How to design analogs for enhanced metabolic stability without compromising activity?

  • Fluorine substitution : Introducing fluorine at the 4-position increases lipophilicity and resistance to oxidative metabolism (e.g., 4-fluorophenyl analogs) .
  • Prodrug strategies : Ester-to-acid conversion in vivo prolongs half-life (e.g., ethyl to methyl ester modifications) .

Q. How to resolve discrepancies in solubility data across studies?

  • Solvent screening : Use of polar aprotic solvents (e.g., DMSO) vs. ethanol for solubility profiling .
  • Dynamic light scattering (DLS) : Assess aggregation tendencies that may artificially lower measured solubility .

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